Tezacaftor
Overview
Description
- CFTR is an ion channel involved in chloride and sodium transport across cell membranes. Mutations in the CFTR gene lead to abnormal fluid and ion transport, causing thick, sticky mucus in organs like the lungs, pancreas, and digestive system .
- This compound is used to treat homozygous or heterozygous F508del mutation cystic fibrosis.
Tezacaftor: is a drug developed by Vertex Pharmaceuticals. It falls into the class.
Mechanism of Action
Target of Action
Tezacaftor primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes . It is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Mode of Action
This compound acts as a corrector to help the folding and presentation of the CFTR protein to the cell surface . This improves its function for individuals with a F508del mutation . The F508del mutation is the most common type of mutation in the CFTR gene .
Biochemical Pathways
Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes . As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced, making patients more susceptible to complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .
Result of Action
The result of this compound’s action is the increased amount of mature CFTR protein delivered to the cell surface . This leads to improved function of the CFTR protein, which in turn leads to improved ion transport across cell membranes . This can alleviate the symptoms of cystic fibrosis, such as the production of thick, sticky mucus .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the enzymatic activity of CYP3A4 and CYP3A5, which metabolize this compound, can be influenced by environmental factors . Additionally, the efficacy of this compound can be influenced by the presence of other mutations in the CFTR gene .
Biochemical Analysis
Biochemical Properties
Tezacaftor is a drug of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator class . It acts as a corrector to help the folding and presentation of the CFTR protein to the cell surface, which improves its function for individuals with a F508del mutation .
Cellular Effects
This compound, in combination with ivacaftor, has shown to have anti-inflammatory effects in adults with cystic fibrosis heterozygous for F508del . It has been found to downregulate systemic and immune cell-derived inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a corrector to help the folding and presentation of the CFTR protein to the cell surface . This improves the function of the CFTR protein for individuals with a F508del mutation .
Temporal Effects in Laboratory Settings
Long-term safety and efficacy of this compound have been observed in clinical trials . The drug has shown to maintain its effects over time, with patients showing improvements in lung function, BMI, sweat chloride, and respiratory symptoms .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, therapeutic drug monitoring of this compound in clinical settings has been established . This supports dose–concentration–effect studies, which could potentially be extrapolated to animal models.
Metabolic Pathways
As a CFTR potentiator, this compound likely interacts with the metabolic processes associated with the transport of chloride and sodium ions across cell membranes .
Transport and Distribution
As a CFTR potentiator, it is likely that this compound interacts with the CFTR protein at the cell surface .
Subcellular Localization
Given its role as a CFTR potentiator, it is likely that this compound localizes to the cell surface where the CFTR protein is present .
Preparation Methods
- Tezacaftor is combined with ivacaftor in one product.
- Synthetic routes and specific reaction conditions are proprietary, but it’s FDA-approved for managing cystic fibrosis .
Chemical Reactions Analysis
- Tezacaftor doesn’t undergo extensive chemical reactions in the traditional sense. Its primary role is to enhance CFTR function.
- No major products are formed through chemical transformations; instead, it affects ion transport.
Scientific Research Applications
Medicine: Tezacaftor, in combination with ivacaftor, is used to treat CF patients aged 12 and older with specific CFTR mutations.
Biology: Research focuses on understanding CFTR modulation and its impact on disease progression.
Industry: this compound represents a breakthrough in CF therapy, improving patient outcomes.
Comparison with Similar Compounds
- Tezacaftor is unique due to its specific target (F508del mutation) and combination with ivacaftor.
- Similar compounds include ivacaftor (a standalone CFTR potentiator) and elexacaftor/ivacaftor/tezacaftor (Trikafta), which combines three drugs to treat CF .
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUVRTYWUMPBTR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673070 | |
Record name | Tezacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
Record name | Tezacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The transport of charged ions across cell membranes is normally achieved through the actions of the cystic fibrosis transmembrane regulator (CFTR) protein. This protein acts as a channel and allows for the passage of chloride and sodium. This process affects the movement of water in and out of the tissues and impacts the production of mucus that lubricates and protects certain organs and body tissues, including the lungs. In the _F508del_ mutation of the CFTR gene, one amino acid is deleted at the position 508, therefore, the CFTR channel function is compromised, resulting in thickened mucus secretions. CFTR correctors such as tezacaftor aim to repair F508del cellular misprocessing. This is done by modulating the position of the CFTR protein on the cell surface to the correct position, allowing for adequate ion channel formation and increased in water and salt movement through the cell membrane. The concomitant use of ivacaftor is intended to maintain an open channel, increasing the transport of chloride, reducing thick mucus production. | |
Record name | Tezacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1152311-62-0 | |
Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]cyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152311-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tezacaftor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152311620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tezacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tezacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEZACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RW88Y506K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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